molecular formula C11H20N2O B8786788 1-Methyl-4-(pyrrolidin-1-yl-carbonyl)piperidine

1-Methyl-4-(pyrrolidin-1-yl-carbonyl)piperidine

Cat. No.: B8786788
M. Wt: 196.29 g/mol
InChI Key: VNXBMAJAOYPLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-(pyrrolidin-1-yl-carbonyl)piperidine is a useful research compound. Its molecular formula is C11H20N2O and its molecular weight is 196.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

(1-methylpiperidin-4-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C11H20N2O/c1-12-8-4-10(5-9-12)11(14)13-6-2-3-7-13/h10H,2-9H2,1H3

InChI Key

VNXBMAJAOYPLGV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C(=O)N2CCCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Add oxalyl chloride (5.08 mL, 0.058 mol) dropwise to a suspension of 1-methyl-4-carboxypiperidine HCl (10 g, 0.056 mol) in THF (100 mL) in the presence of a catalytic amount of DMF (0.1 mL) at room temperature. Stir for 1 hr. and then heat the mixture at reflux until gas emission stops (about 1 hr.). Cool the white suspension to 5° C. and add a solution of pyrrolidine (7.92 g, 0.111 mol) and triethylamine (16.9 g, 0.167 mol) dropwise over 30 min at a temperature between 5 and 13° C. Stir the suspension for 30 min. at 10° C. and then warm to room temperature. Quench the reaction mixture by adding 30% NaOH (20 mL, 0.2 mol) and water (10 mL). Decant the aqueous layer and extract with THF (200 mL). Combine the organic layers, dry over Na2CO3, and evaporate under vacuum at 40° C. Solubilize the resulting oil in cyclohexane (200 mL). Evaporate under reduced pressure at 40° C. to give a white solid (11 g). Heat the white solid (11 g) under reflux in cyclohexane (50 mL) untill completely dissolved. Cool the solution to room temperature and stir at room temperature for 2 hr. Filter the suspension wash the crystals with cyclohexane (10 mL). Dry the white crystals under reduced pressure at 40° C. to provide the title intermediate (7.76 g, 75% yield).
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5.08 mL
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reactant
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10 g
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reactant
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100 mL
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0.1 mL
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7.92 g
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16.9 g
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reactant
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Quantity
20 mL
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reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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